Application: Ledene, as a component of the volatile oil of R. tomentosum, has potential therapeutic applications. The plant has been used in traditional medicine as an anti-arthritis agent .
Results: Modern research confirms the anti-inflammatory properties of R. tomentosum, which could be attributed to the presence of ledene among other compounds .
(+)-Ledene, also known as leden or viridiflorene, is a naturally occurring organic compound classified within the group of 5,10-cycloaromadendrane sesquiterpenoids. Its molecular formula is C₁₅H₂₄, and it has a molecular weight of approximately 204.35 g/mol. This compound is characterized by its unique bicyclic structure and is often isolated from various plant sources, notably from the essential oils of Melaleuca alternifolia (tea tree) and other aromatic plants .
Research indicates that (+)-Ledene exhibits several biological activities:
The synthesis of (+)-Ledene can be achieved through several methods:
(+)-Ledene has various applications across multiple fields:
Studies on the interactions of (+)-Ledene with other compounds are ongoing. Notably:
Several compounds share structural or functional similarities with (+)-Ledene. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Aromadendrene | Sesquiterpenoid | Precursor to (+)-Ledene; exhibits similar properties |
Viridiflorene | Sesquiterpenoid | Often used interchangeably with (+)-Ledene; found in similar plant sources |
Ledol | Sesquiterpenoid | Exhibits distinct biological activity; derived from similar sources |
Germacrene D | Sesquiterpenoid | Known for diverse biological activities; larger structure |
Each of these compounds presents unique characteristics while sharing common features with (+)-Ledene, highlighting its distinctiveness in terms of biological activity and potential applications.
The genus Artemisia, comprising approximately 500 species within the Asteraceae family, demonstrates extensive global distribution across temperate regions of Europe, Asia, North Africa, and North America [3] [4]. These hardy herbaceous plants and shrubs are characterized by powerful chemical constituents in their essential oils, with sesquiterpenes serving as primary defensive compounds [4]. Within this genus, (+)-ledene has been specifically documented in Artemisia baldshuanica, where comprehensive analytical data confirms its presence [1].
The phytochemical profile of Artemisia species reveals substantial terpenoid diversity, including monoterpenes, sesquiterpenes, and their corresponding alcohols [5] [6]. Analysis of essential oil compositions across multiple Artemisia species demonstrates significant intraspecific variations, with sesquiterpenes constituting major components in many taxa [7]. Specifically, various Artemisia species contain sesquiterpene lactones as primary defensive metabolites, with over 5,000 structures documented primarily within the Asteraceae family [8].
Chemical analysis of essential oils from different Artemisia species reveals complex terpenoid mixtures dominated by either monoterpenes or sesquiterpenes, depending on species and geographical origin [9]. For instance, Artemisia absinthium contains significant concentrations of camphor, germacrene D, and various sesquiterpene lactones [6]. Similarly, Artemisia annua demonstrates artemisia ketone, α-caryophyllene, and germacrene D as major constituents [6].
The genus Melaleuca, encompassing nearly 300 species within the Myrtaceae family, exhibits predominantly Australian and Southeast Asian distribution, with most species endemic to Australia [10]. These plants, commonly known as paperbarks, honey-myrtles, or tea-trees, demonstrate remarkable secondary metabolite diversity, particularly valued for their essential oil production [11].
(+)-Ledene occurrence in Melaleuca species is well-documented, particularly in Australian Tea Tree oil (Melaleuca alternifolia), where it constitutes 0.1-3.0% of the total oil composition according to International Standard ISO 4730 [12]. The compound appears alongside other sesquiterpenes including aromadendrene, globulol, and viridiflorol in tea tree oil formulations [12] [13]. Additionally, viridiflorol, closely related to (+)-ledene, has been isolated from Melaleuca quinquenervia (broad-leaved paperbark) and demonstrates structural similarity within the sesquiterpene class [14].
Comprehensive metabolomic analysis of six Melaleuca species reveals extensive secondary metabolite production, including diverse terpenoid classes such as monoterpenes and triterpenes [11]. The feature-based molecular networking approach has enabled annotation of 195 metabolites across Melaleuca species, with only 15% previously reported for the genus, indicating substantial unexplored chemical diversity [11].
The distribution patterns of (+)-ledene-producing species reflect specific ecological adaptations and environmental preferences. Artemisia species typically inhabit dry or semiarid habitats across temperate climates of both hemispheres [4]. These plants demonstrate remarkable tolerance to abiotic stresses, with essential oil production serving multiple ecological functions including herbivore deterrence and antimicrobial defense [15].
Melaleuca species exhibit diverse habitat preferences, from swamps and boggy environments to poor sandy soils and saltpan edges [10]. The southwestern region of Western Australia demonstrates the greatest species density, while tropical northern regions feature dominant species such as Melaleuca argentea and Melaleuca leucadendra across extensive areas [10]. This habitat diversity correlates with varying secondary metabolite profiles, including (+)-ledene concentrations.
Comparative analysis between Artemisia and Melaleuca genera reveals distinct phytochemical patterns despite shared sesquiterpene production. Artemisia species predominantly produce sesquiterpene lactones as defensive compounds, with eudesmanolides and guaianolides representing major structural classes [8]. In contrast, Melaleuca species emphasize monoterpene production, particularly terpinen-4-ol, γ-terpinene, and α-terpinene, which collectively comprise 70-90% of essential oils [12].
The occurrence of (+)-ledene across both genera suggests convergent evolutionary strategies for sesquiterpene-based chemical defense. However, the relative concentrations and accompanying compound profiles differ significantly, reflecting genus-specific biosynthetic capabilities and ecological pressures [2] [12].
The biosynthesis of (+)-ledene follows established terpenoid biosynthetic pathways, beginning with the formation of fundamental five-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [16] [17]. These C5 building blocks originate from two distinct metabolic routes: the mevalonate (MVA) pathway in the cytosol, and the methylerythritol phosphate (MEP) pathway in plastids [16] [18].
The MVA pathway encompasses six enzymatic steps, primarily serving as the substrate source for sesquiterpenes, phytosterols, and triterpenoids in mitochondrial and cytosolic compartments [16]. Conversely, the MEP pathway consists of seven enzymatic reactions, predominantly supplying precursors for monoterpenes, diterpenes, carotenoids, and their decomposition products within plastids [16]. This compartmentalization ensures efficient regulation of terpenoid biosynthesis according to cellular requirements.
The formation of farnesyl diphosphate (FPP), the direct precursor to all sesquiterpenes including (+)-ledene, occurs through sequential head-to-tail condensation reactions [17] [19]. Initially, farnesyl diphosphate synthase catalyzes the condensation of DMAPP with IPP to form geranyl diphosphate (GPP), followed by the addition of a second IPP molecule to generate FPP [19] [20]. This crucial fifteen-carbon intermediate serves as the universal substrate for sesquiterpene synthases.
(+)-Ledene biosynthesis specifically involves viridiflorene synthase (EC 4.2.3.88), also designated as TPS31, which catalyzes the cyclization of (2E,6E)-farnesyl diphosphate to produce viridiflorene (another name for (+)-ledene) and diphosphate [21] [22]. This enzyme demonstrates remarkable specificity, with viridiflorene representing the sole product when expressed in Solanum lycopersicum [21] [22].
The enzymatic mechanism follows typical sesquiterpene synthase characteristics, involving metal-mediated diphosphate removal from FPP to generate an allylic carbocation [23] [24]. The resulting farnesyl cation undergoes intramolecular cyclization, facilitated by specific active site residues that control substrate folding and carbocation stabilization [23]. The reaction terminates through proton elimination to yield the final sesquiterpene product.
Recent characterization of viridiflorene synthases from fungal sources demonstrates broader phylogenetic distribution of this enzymatic activity [25]. Analysis of sesquiterpene synthase homologues across 1,133 fungal sequences reveals distinct functional groups, including specific viridiflorene/viridiflorol synthases [25]. This suggests convergent evolution of (+)-ledene biosynthetic capability across diverse taxonomic groups.
Sesquiterpene synthases, including viridiflorene synthase, belong to the large family of terpene synthases that catalyze complex carbon-carbon forming reactions [23] [26]. These enzymes require three magnesium ions coordinated by conserved DDXXD/E and NSE/DTE motifs flanking the active site entrance [23]. The magnesium cluster binds the pyrophosphate group of FPP and positions the isoprenyl chain within the hydrophobic substrate binding pocket.
The catalytic mechanism initiates with substrate binding-induced conformational changes that close the active site, followed by concurrent pyrophosphate cleavage to generate the initial transoid allylic carbocation [23] [24]. The binding pocket architecture determines isoprenyl chain folding and guides reactive carbocation intermediates until final quenching through water addition or proton abstraction [23].
Regulation of sesquiterpene synthase expression occurs at multiple levels, including transcriptional control responsive to developmental signals and environmental stresses [27] [28]. For example, herbivore attack triggers upregulation of specific sesquiterpene synthase genes, leading to enhanced volatile production for indirect plant defense [28]. This inducible expression pattern ensures efficient resource allocation while maintaining defensive capabilities.
Beyond direct FPP cyclization, (+)-ledene can be produced through isomerization of related sesquiterpenes. Chemical studies demonstrate that (+)-ledene can be prepared from (+)-aromadendrene via isomerization reactions [2]. This alternative route suggests potential enzymatic flexibility in sesquiterpene interconversion within plant tissues.
The biosynthetic relationship between different sesquiterpene scaffolds involves common intermediates and shared enzymatic activities [29]. Germacrene compounds serve as crucial intermediates in the biosynthesis of eudesmane and guaiane sesquiterpenes, with potential routes leading to (+)-ledene formation [29]. After initial germacrene formation from FPP, reprotonation enables secondary cyclization to reach bicyclic sesquiterpene skeletons [29].
Understanding (+)-ledene biosynthetic mechanisms enables metabolic engineering approaches for enhanced production. Strategies include overexpression of rate-limiting enzymes, optimization of precursor supply, and modification of competing metabolic pathways [30]. For instance, engineering methanotrophic bacteria with enhanced MEP pathway activity and novel short-cut routes to 1-deoxy-D-xylulose 5-phosphate significantly improves sesquiterpenoid production [30].
The synergy between MEP pathway enhancement and alternative precursor formation routes demonstrates the potential for biotechnological sesquiterpene production [30]. These approaches offer sustainable alternatives to plant extraction while enabling production of specific stereoisomers and derivatives for industrial applications.
(+)-Ledene and related sesquiterpenes function as crucial components of plant direct defense systems, providing multiple protective mechanisms against herbivore attack and pathogen invasion [15] [31]. These compounds act as phytoalexins, antimicrobial agents, and feeding deterrents, collectively contributing to plant survival in challenging environments [15] [32].
The antimicrobial properties of sesquiterpenes, including (+)-ledene, operate through disruption of microbial cell membranes [32]. The polar functional groups present in these anti-microbial compounds interfere with phospholipid membrane integrity, effectively neutralizing bacterial and fungal threats [32]. This mechanism provides broad-spectrum protection against diverse pathogenic microorganisms that might otherwise compromise plant health.
Sesquiterpene lactones, prominent in Artemisia species alongside (+)-ledene, demonstrate potent feeding deterrent properties against generalist herbivores [33] [8]. These compounds exhibit cytotoxic effects through alkylation of amino acids and proteins, reducing nutritional value for herbivorous insects [31]. The α-methylene-γ-lactone group characteristic of these molecules reacts with free sulfhydryl and amino groups in proteins through Michael addition reactions [8].
Beyond direct protective effects, (+)-ledene contributes to indirect plant defense mechanisms through volatile organic compound (VOC) emission patterns [31] [34]. Following herbivore attack, plants release complex volatile blends that attract natural enemies of the attacking herbivores, effectively recruiting biological control agents [31] [28].
Herbivore-induced plant volatiles (HIPVs) include diverse terpenoid compounds such as monoterpenes, sesquiterpenes, and homoterpenes that serve as specific cues for parasitoid wasps and predatory insects [31]. These volatile signals can be detected across significant distances, enabling efficient location of herbivore-infested plants by beneficial arthropods [28].
The temporal dynamics of volatile emission demonstrate sophisticated plant responses to herbivore attack [31]. Compounds such as sesquiterpenes are typically released hours after initial infestation, providing time-specific signals that correspond to herbivore developmental stages and parasitoid searching behavior [31]. This temporal coordination maximizes the effectiveness of indirect defense recruitment.
Colonization of plant roots by arbuscular mycorrhizal (AM) fungi significantly influences sesquiterpene production and composition, potentially affecting (+)-ledene concentrations [34]. AM symbiosis enhances nutrient uptake, alters plant morphology and physiology, and increases transcription of genes involved in terpenoid biosynthesis pathways [34].
The common mycorrhizal networks formed by external hyphae create additional dimensions to plant defense strategies [34]. These hyphal networks function as conduits for transferring defense signals and terpenoids between connected plants, enabling rapid communication of threat information across plant communities [34]. This network-mediated defense priming can enhance overall ecosystem resistance to herbivore attack.
Enhanced terpenoid production in mycorrhizal plants results from multiple factors including improved phosphorus nutrition, altered plant carbon allocation, and modified gene expression patterns [34]. These changes collectively boost both direct and indirect plant defenses, with terpenoids serving dual roles as local protective agents and systemic signaling molecules [34].
Terpenoid compounds, including (+)-ledene, function as airborne signals that induce defense responses in systemic undamaged plant parts and neighboring plants [34] [31]. This chemical communication enables rapid deployment of defensive compounds before actual herbivore encounter, providing anticipatory protection.
Defense priming mechanisms involve low-level activation of defensive pathways that enable faster and stronger responses upon subsequent attack [33]. Terpenoid exposure can trigger expression changes in defense-related genes, including those involved in jasmonic acid signaling pathways and polyphenol oxidase production [33]. These molecular changes prepare plants for enhanced resistance against future threats.
The specificity of chemical signaling varies among terpenoid compounds and plant species, with some molecules providing broad-spectrum alerts while others convey specific threat information [31]. This chemical diversity enables sophisticated information transfer within plant communities, facilitating coordinated defensive responses against different types of attackers.
Sesquiterpene production, including (+)-ledene biosynthesis, responds to various environmental stresses beyond biotic threats [35] [15]. Abiotic factors such as temperature extremes, drought, UV radiation, and soil conditions influence terpenoid metabolism and accumulation patterns [35].
Plants growing in stressed environments often exhibit elevated sesquiterpene concentrations as part of adaptive responses to multiple simultaneous challenges [15]. These compounds provide protection against oxidative stress, membrane stabilization under temperature fluctuations, and enhanced resistance to UV-induced damage [35]. The multifunctional nature of terpenoids enables efficient resource allocation for comprehensive environmental protection.
Bicyclogermacrene as a Platform Intermediate
The synthesis of (+)-ledene through biomimetic approaches represents a particularly elegant strategy that mirrors natural biosynthetic pathways. The key intermediate in this approach is (+)-bicyclogermacrene, a strained bicyclic sesquiterpene that serves as a crucial platform for accessing various aromadendrene-type natural products [1] [2] [3]. This compound, with the molecular formula C₁₅H₂₄ and systematic name (1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene, is naturally found in several essential oils and represents a common biosynthetic precursor [4] [5].
Seven-Step Synthesis of Bicyclogermacrene
Synthetic Parameter | Details | Reference |
---|---|---|
Number of Steps | Seven-step linear sequence | [1] [2] |
Overall Yield | Good yielding (specific yields reported per step) | [1] [2] |
Key Transformations | Ring-closing metathesis, cyclization reactions | [1] [2] |
Starting Materials | Commercially available farnesyl precursors | [1] [2] |
Carbocation-Mediated Rearrangements
The conversion of bicyclogermacrene to (+)-ledene occurs through acid-catalyzed rearrangement reactions that involve carbocation intermediates [6] [7] [8]. These transformations are particularly notable for their biomimetic nature, as they closely resemble the carbocation cascade reactions catalyzed by sesquiterpene synthases in nature [9] [10]. The rearrangement process typically involves protonation of the terminal double bond in bicyclogermacrene, followed by a series of Wagner-Meerwein rearrangements that lead to the characteristic 5,7,3-tricyclic system of aromadendrene-type sesquiterpenes [6] [8].
Mechanistic Considerations
The mechanism of bicyclogermacrene rearrangement to (+)-ledene involves initial protonation at the terminal alkene, generating a tertiary carbocation that undergoes subsequent cyclization and rearrangement steps [6] [7]. Computational studies have provided insights into the energetics of these transformations, revealing that the formation of the aromadendrene skeleton proceeds through a series of thermodynamically favorable steps [8]. The specificity for (+)-ledene formation versus other possible rearrangement products depends on the precise reaction conditions and the nature of the acid catalyst employed [6] [8].
Alternative Synthetic Routes
In addition to the bicyclogermacrene-mediated approach, (+)-ledene can be accessed through direct isomerization of (+)-aromadendrene [6] [11]. This transformation can be accomplished using potassium on alumina (K/Al₂O₃) at elevated temperatures (100°C), providing ledene in 42% yield alongside other isomerization products [6]. More efficient conditions involve treatment with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO), which affords (+)-ledene in 80% yield [6] [11]. This direct isomerization approach offers practical advantages when aromadendrene is readily available, as it bypasses the need for the more elaborate bicyclogermacrene synthesis [11].
Mechanistic Framework of the Wolff Rearrangement
The Wolff rearrangement represents a powerful synthetic transformation for the construction of complex molecular frameworks, particularly in the context of natural product synthesis [12] [13]. This reaction involves the conversion of α-diazocarbonyl compounds into ketenes through loss of dinitrogen, accompanied by a 1,2-rearrangement of the migrating group [12]. In the context of (+)-ledene synthesis and related sesquiterpene frameworks, the Wolff rearrangement has found particular utility in the formation of trans-cyclobutane motifs that are challenging to access through alternative methods [13] [14].
Photochemical Wolff Rearrangement Strategies
Recent advances in photochemical Wolff rearrangement methodology have enabled scalable syntheses of complex sesquiterpene frameworks [15]. The photochemical approach offers several advantages over thermal methods, including milder reaction conditions and improved functional group tolerance [15]. Flow chemistry techniques have been particularly valuable in scaling these photochemical processes, allowing for efficient irradiation of reaction mixtures and improved reproducibility compared to batch processes [15].
Reaction Parameter | Batch Process | Flow Process | Reference |
---|---|---|---|
Scale | Limited by vessel size | Readily scalable to grams | [15] |
Irradiation Efficiency | Variable, requires large vessels | Consistent, thin-film irradiation | [15] |
Reaction Time | Extended periods required | Reduced residence time | [15] |
Product Purity | Lower due to side reactions | Higher, improved selectivity | [15] |
Asymmetric Ketene Trapping
The development of asymmetric variants of the Wolff rearrangement has opened new possibilities for the enantioselective synthesis of cyclobutane-containing natural products [13] [16]. The key innovation involves the in situ catalytic asymmetric trapping of ketene intermediates, which allows for the construction of enantioenriched trans-cyclobutane motifs with high stereocontrol [13]. This methodology has been successfully applied in the total synthesis of (+)-psiguadial B, where an asymmetric Wolff rearrangement served as the key step for constructing the trans-fused cyclobutane core [13] [14].
Substrate Scope and Limitations
The asymmetric Wolff rearrangement methodology demonstrates broad substrate scope, accommodating various α-diazocarbonyl precursors and nucleophilic trapping agents [16] [17]. The reaction shows excellent compatibility with sensitive functional groups, including terminal alkenes and trimethylsilyl groups, making it particularly suitable for complex molecule synthesis [16]. However, the methodology requires careful optimization of reaction conditions, particularly with respect to catalyst loading, temperature, and choice of nucleophile for optimal enantioselectivity [13] [16].
Applications in Ring Contraction Strategies
The Wolff rearrangement has proven particularly valuable in ring contraction strategies for the synthesis of medium-ring natural products [18] [19]. When applied to cyclic α-diazoketones, the rearrangement results in ring-contracted products with predictable stereochemical outcomes [18]. This approach has been successfully employed in the synthesis of various sesquiterpene natural products, including ledol and compressanolide, where the Wolff rearrangement enabled efficient construction of the requisite seven- and eight-membered ring systems [20] [19].
Rhodium-Catalyzed C-H Insertion Methodologies
Rhodium and dirhodium catalysts have emerged as premier tools for stereoselective C(sp³)-H functionalization in complex molecule synthesis [21] [22]. These catalytic systems operate through carbene insertion mechanisms, where rhodium carbenoids selectively insert into specific C-H bonds based on electronic and steric factors [21]. In the context of sesquiterpene synthesis, rhodium-catalyzed C-H functionalization has enabled late-stage modification of complex frameworks, providing access to structural analogs that would be difficult to obtain through traditional synthetic approaches [21] [22].
Site-Selective Tertiary C-H Activation
One of the most remarkable aspects of rhodium-catalyzed C-H functionalization is its ability to achieve site-selective functionalization at tertiary C-H positions [21] [22]. This selectivity is particularly valuable in sesquiterpene chemistry, where tertiary carbon centers are abundant and their selective modification can provide access to diverse structural variants [21]. The use of bulky dirhodium catalysts, such as Rh₂(S-BTPCP)₄, has enabled unprecedented selectivity for tertiary C-H bonds over more accessible methylene positions [21].
Catalyst System | Selectivity Profile | Typical Yields | Applications | Reference |
---|---|---|---|---|
Rh₂(OAc)₄ | General C-H insertion | 60-80% | Simple substrates | [21] [22] |
Rh₂(TPA)₄ | Enhanced stereoselectivity | 70-90% | Complex frameworks | [21] |
Rh₂(S-BTPCP)₄ | Tertiary C-H selectivity | 50-75% | Sterically hindered sites | [21] |
Palladium-Catalyzed C-H Activation Strategies
Palladium-catalyzed C-H activation has provided complementary approaches to rhodium-based methods, particularly for aromatic C-H functionalization and directed C-H activation processes [23] [24] [25]. These methodologies typically employ directing groups to achieve regioselective C-H activation, followed by cross-coupling with various electrophilic partners [24]. In sesquiterpene chemistry, palladium catalysis has been particularly valuable for the functionalization of aromatic rings and for the introduction of heteroatoms through oxidative processes [25].
Photoredox and Metallaphotoredox Approaches
The emergence of photoredox catalysis has revolutionized C(sp³)-H functionalization by enabling reactions under mild conditions with excellent functional group tolerance [26] [27] [28]. Metallaphotoredox approaches, which combine photoredox catalysis with transition metal catalysis, have proven particularly powerful for achieving site- and stereoselective C-H functionalization [26] [28]. These methods typically operate through hydrogen atom transfer (HAT) mechanisms, where selective hydrogen abstraction is followed by functionalization of the resulting carbon-centered radical [26] [27].
Polarity-Match Based Selectivity
A particularly innovative aspect of modern C(sp³)-H functionalization involves the use of polarity-match principles to achieve selective hydrogen abstraction [27]. This approach leverages the electronic nature of different C-H bonds to guide selectivity, with electrophilic radicals preferentially abstracting hydrogen atoms from the most hydridic C-H bonds [27]. This strategy has enabled functionalization of unactivated C-H bonds in complex molecular settings, including late-stage diversification of pharmaceutical compounds [27].
Copper-Catalyzed Enantioselective Methods
Copper-catalyzed C(sp³)-H functionalization has emerged as a valuable complement to rhodium and palladium-based methods, particularly for enantioselective transformations [29] [30]. These methodologies typically involve vinyl cation intermediates generated through copper-catalyzed cyclization processes [29] [30]. The ability to achieve kinetic resolution through C(sp³)-H functionalization has provided access to enantioenriched products with excellent selectivity factors, making these methods particularly attractive for asymmetric synthesis applications [29] [30].
Mechanistic Insights and Future Directions
The mechanistic understanding of C(sp³)-H functionalization continues to evolve, with computational studies providing valuable insights into the factors governing selectivity and reactivity [31] [32]. Density functional theory calculations have been particularly valuable in elucidating the transition state structures and energy profiles associated with different C-H functionalization processes [31]. These studies have revealed the importance of electronic effects, sterics, and conformational factors in determining reaction outcomes, providing guidance for the development of next-generation catalytic systems [31] [32].
The future of C(sp³)-H functionalization in sesquiterpene synthesis lies in the development of increasingly selective and mild catalytic methods [33]. Particular emphasis is being placed on the development of enzyme-inspired catalysts that can achieve exquisite selectivity in complex molecular environments [33]. Additionally, the integration of artificial intelligence and machine learning approaches is beginning to provide new insights into catalyst design and reaction optimization [34].